molecular formula C11H11BrO2 B12132041 ethyl (Z)-2-bromo-3-phenylprop-2-enoate

ethyl (Z)-2-bromo-3-phenylprop-2-enoate

Cat. No.: B12132041
M. Wt: 255.11 g/mol
InChI Key: JERJVPLUQYCJED-NTMALXAHSA-N
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Description

2-Propenoic acid, 2-bromo-3-phenyl-, ethyl ester, (2Z)- is a chemical compound with the molecular formula C11H11BrO2 It is an ester derivative of 2-propenoic acid, featuring a bromine atom and a phenyl group attached to the propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-bromo-3-phenyl-, ethyl ester, (2Z)- typically involves the esterification of 2-bromo-3-phenylpropenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-bromo-3-phenyl-, ethyl ester, (2Z)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

    Addition: Electrophiles like halogens or nucleophiles such as water can add across the double bond under suitable conditions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Addition: Compounds with added electrophiles or nucleophiles across the double bond.

    Oxidation/Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Propenoic acid, 2-bromo-3-phenyl-, ethyl ester, (2Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-bromo-3-phenyl-, ethyl ester, (2Z)- involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, ethyl ester: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Propenoic acid, 2-chloro-3-phenyl-, ethyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Propenoic acid, 2-bromo-3-methyl-, ethyl ester: Contains a methyl group instead of a phenyl group, affecting its chemical behavior and applications.

Uniqueness

2-Propenoic acid, 2-bromo-3-phenyl-, ethyl ester, (2Z)- is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

ethyl (Z)-2-bromo-3-phenylprop-2-enoate

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8-

InChI Key

JERJVPLUQYCJED-NTMALXAHSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/Br

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)Br

Origin of Product

United States

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